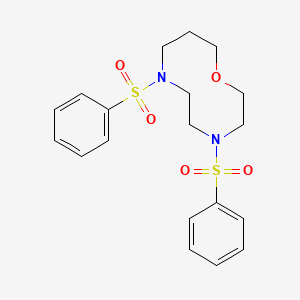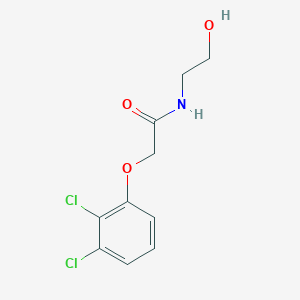
2-(2,3-Dichlorophenoxy)-N-(2-hydroxyethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,3-Dichlorophenoxy)-N-(2-hydroxyethyl)acetamide is an organic compound that belongs to the class of phenoxyacetamides. These compounds are often studied for their potential applications in various fields, including chemistry, biology, and medicine. The presence of dichlorophenoxy and hydroxyethyl groups in its structure suggests that it may have unique chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-Dichlorophenoxy)-N-(2-hydroxyethyl)acetamide typically involves the reaction of 2,3-dichlorophenol with chloroacetyl chloride to form 2-(2,3-dichlorophenoxy)acetyl chloride. This intermediate is then reacted with ethanolamine to yield the final product. The reaction conditions may include the use of a base such as triethylamine and solvents like dichloromethane.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst use, would be essential to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2,3-Dichlorophenoxy)-N-(2-hydroxyethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to modify the dichlorophenoxy group.
Substitution: The chlorine atoms in the dichlorophenoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while substitution could introduce new functional groups into the aromatic ring.
Wissenschaftliche Forschungsanwendungen
2-(2,3-Dichlorophenoxy)-N-(2-hydroxyethyl)acetamide may have various scientific research applications, including:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in studying enzyme interactions or as a ligand in binding studies.
Medicine: Investigated for potential therapeutic effects or as a precursor to pharmacologically active compounds.
Industry: Possible applications in the development of agrochemicals or materials science.
Wirkmechanismus
The mechanism of action of 2-(2,3-Dichlorophenoxy)-N-(2-hydroxyethyl)acetamide would depend on its specific interactions with molecular targets. It may act by binding to specific enzymes or receptors, thereby modulating their activity. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(2,4-Dichlorophenoxy)-N-(2-hydroxyethyl)acetamide
- 2-(2,3-Dichlorophenoxy)acetic acid
- 2-(2,3-Dichlorophenoxy)-N-methylacetamide
Comparison
Compared to similar compounds, 2-(2,3-Dichlorophenoxy)-N-(2-hydroxyethyl)acetamide may have unique properties due to the presence of the hydroxyethyl group. This group can influence its solubility, reactivity, and biological activity. The specific positioning of the chlorine atoms on the phenoxy ring can also affect its chemical behavior and interactions with biological targets.
Eigenschaften
CAS-Nummer |
87762-15-0 |
|---|---|
Molekularformel |
C10H11Cl2NO3 |
Molekulargewicht |
264.10 g/mol |
IUPAC-Name |
2-(2,3-dichlorophenoxy)-N-(2-hydroxyethyl)acetamide |
InChI |
InChI=1S/C10H11Cl2NO3/c11-7-2-1-3-8(10(7)12)16-6-9(15)13-4-5-14/h1-3,14H,4-6H2,(H,13,15) |
InChI-Schlüssel |
PBXWRUFAWITLBO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1)Cl)Cl)OCC(=O)NCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(Oxan-2-yl)oxy]-8-oxabicyclo[3.2.1]oct-6-ene](/img/structure/B14393965.png)
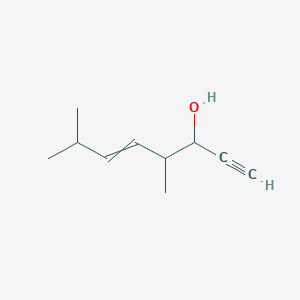
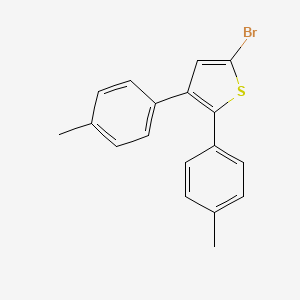
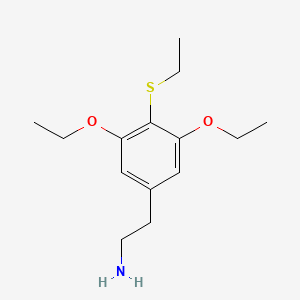
![N-[5-(6-Oxo-3-phenylpyridazin-1(6H)-yl)pentyl]-N'-propylurea](/img/structure/B14393983.png)
![2,2'-Disulfanediylbis{5'-[2-chloro-4-(trifluoromethyl)phenoxy]-2'-nitro-6-(trifluoromethyl)-1,1'-biphenyl}](/img/structure/B14393999.png)
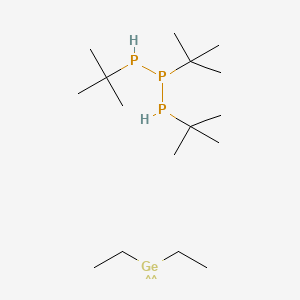

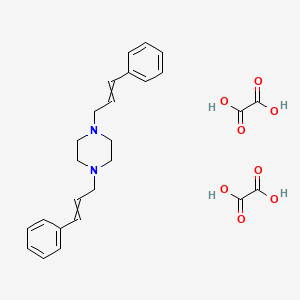

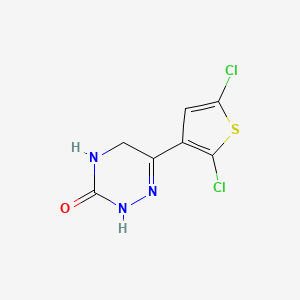
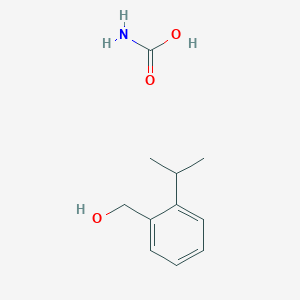
![3-{(2,4-Dichlorophenyl)[(2,4-dichlorophenyl)methoxy]methyl}pyridine](/img/structure/B14394055.png)
